molecular formula C7H8Cl2N2O B6222930 N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride CAS No. 204580-22-3

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride

Cat. No. B6222930
CAS RN: 204580-22-3
M. Wt: 207.1
InChI Key:
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Description

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride (NMPC) is an organic compound with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a tool for research into biochemistry and physiology. NMPC has been used in a variety of laboratory experiments to study the biochemical and physiological effects of compounds on living systems.

Scientific Research Applications

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is an important tool for scientific research, particularly in the fields of biochemistry and physiology. It has been used in laboratory experiments to study the biochemical and physiological effects of compounds on living systems. For example, N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has been used to study the effects of drugs on the nervous system, to study the effects of hormones on cell proliferation and differentiation, and to study the effects of compounds on enzyme activity. N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has also been used to study the effects of compounds on the metabolism of cells, to study the effects of compounds on the immune system, and to study the effects of compounds on the cardiovascular system.

Mechanism of Action

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride acts as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride can be used to catalyze chemical reactions. For example, it can be used to catalyze the formation of amides, esters, and other compounds.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has been found to have a variety of biochemical and physiological effects on living systems. For example, it has been shown to inhibit the activity of enzymes, to modulate the expression of genes, to affect the metabolism of cells, and to modulate the immune system. In addition, N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has been shown to affect the cardiovascular system, to affect the nervous system, and to affect the endocrine system.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost and its ease of synthesis. Its limitations include its potential toxicity and its instability in the presence of strong acids and bases.

Future Directions

The use of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride in scientific research is likely to continue to grow in the future. Potential future directions include the exploration of its potential applications in drug development, the exploration of its potential applications in agriculture, and the exploration of its potential applications in biotechnology. In addition, N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride could be used to study the effects of compounds on the nervous system, to study the effects of compounds on the cardiovascular system, and to study the effects of compounds on the endocrine system.

Synthesis Methods

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a versatile reagent that can be synthesized through a variety of methods. The most common method is the reaction of pyridine-2-carboxylic acid chloride with methyl isocyanate in the presence of a catalyst. This reaction yields a product with a yield of approximately 85%. Other methods for synthesizing N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride include the reaction of pyridine-2-carboxylic acid chloride with methyl isothiocyanate, the reaction of pyridine-2-carboxylic acid chloride with methyl isocyanate in the presence of a Lewis acid, and the reaction of pyridine-2-carboxylic acid chloride with methyl isocyanate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride involves the reaction of N-methylpyridin-2-amine with phosgene to form N-methyl-N-(pyridin-2-yl)carbamoyl chloride, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-methylpyridin-2-amine", "Phosgene", "Hydrochloric acid" ], "Reaction": [ "N-methylpyridin-2-amine is reacted with phosgene in the presence of a suitable solvent and base to form N-methyl-N-(pyridin-2-yl)carbamoyl chloride.", "The resulting N-methyl-N-(pyridin-2-yl)carbamoyl chloride is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "The reaction mixture is then purified by recrystallization or other suitable methods to obtain the final product." ] }

CAS RN

204580-22-3

Product Name

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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